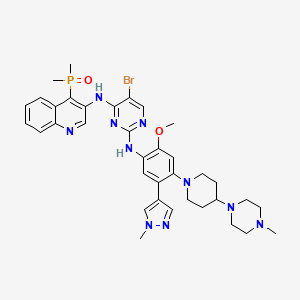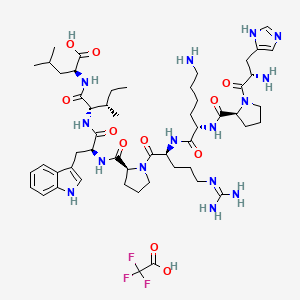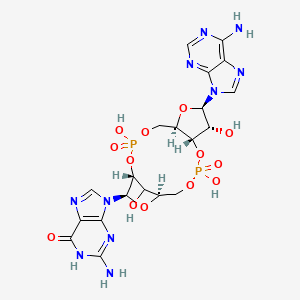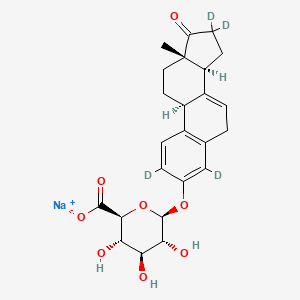
Egfr-IN-21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-21 is a potent inhibitor of the epidermal growth factor receptor (EGFR) with an inhibitory concentration (IC50) of 0.38 nanomolar. This compound has demonstrated significant antitumor activity, making it a promising candidate for cancer therapy, particularly in non-small cell lung cancer .
Métodos De Preparación
The preparation of Egfr-IN-21 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired molecular structure. The preparation method typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product .
In industrial production, the synthesis of this compound is optimized for large-scale manufacturing. This involves the use of high-throughput techniques and advanced purification methods to ensure the compound’s purity and yield. The reaction conditions are carefully controlled to maintain consistency and efficiency in the production process .
Análisis De Reacciones Químicas
Egfr-IN-21 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles .
For example, oxidation reactions may involve the use of hydrogen peroxide or other oxidizing agents to introduce oxygen-containing functional groups into the molecule. Reduction reactions can be carried out using reducing agents such as sodium borohydride to remove oxygen-containing groups. Substitution reactions often involve the replacement of specific atoms or groups within the molecule with other functional groups to enhance its activity .
The major products formed from these reactions depend on the specific reagents and conditions used. These products are typically characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .
Aplicaciones Científicas De Investigación
Egfr-IN-21 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of the epidermal growth factor receptor and its downstream signaling pathways. This helps researchers understand the molecular mechanisms underlying cancer progression and develop new therapeutic strategies .
In biology, this compound is used to investigate the role of the epidermal growth factor receptor in various cellular processes, including cell proliferation, differentiation, and survival. It is also used in studies aimed at identifying potential biomarkers for cancer diagnosis and prognosis .
In medicine, this compound is being explored as a potential therapeutic agent for the treatment of non-small cell lung cancer and other cancers with overexpression of the epidermal growth factor receptor. Clinical trials are ongoing to evaluate its safety and efficacy in cancer patients .
In industry, this compound is used in the development of new anticancer drugs and formulations. It serves as a lead compound for the design and synthesis of more potent and selective inhibitors of the epidermal growth factor receptor .
Mecanismo De Acción
Egfr-IN-21 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This receptor is a transmembrane protein that plays a crucial role in regulating cell growth, survival, and differentiation. Upon binding to its ligands, the receptor undergoes dimerization and autophosphorylation, activating downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway .
This compound binds to the adenosine triphosphate (ATP)-binding site of the receptor, preventing its activation and subsequent signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells overexpressing the epidermal growth factor receptor .
Comparación Con Compuestos Similares
Egfr-IN-21 is unique compared to other similar compounds due to its high potency and selectivity for the epidermal growth factor receptor. Similar compounds include erlotinib, gefitinib, afatinib, and osimertinib, which are also inhibitors of the epidermal growth factor receptor .
Erlotinib: An inhibitor of the epidermal growth factor receptor with an inhibitory concentration (IC50) in the nanomolar range. It is used in the treatment of non-small cell lung cancer and pancreatic cancer.
Gefitinib: Another inhibitor of the epidermal growth factor receptor with similar potency and selectivity. It is used in the treatment of non-small cell lung cancer.
Afatinib: A second-generation inhibitor of the epidermal growth factor receptor that also targets other members of the ErbB family of receptors. It is used in the treatment of non-small cell lung cancer.
Osimertinib: A third-generation inhibitor of the epidermal growth factor receptor that is effective against tumors with specific resistance mutations.
This compound stands out due to its exceptional potency and ability to overcome resistance mechanisms that limit the efficacy of other inhibitors. This makes it a valuable addition to the arsenal of targeted therapies for cancer treatment .
Propiedades
Fórmula molecular |
C36H44BrN10O2P |
|---|---|
Peso molecular |
759.7 g/mol |
Nombre IUPAC |
5-bromo-4-N-(4-dimethylphosphorylquinolin-3-yl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]-5-(1-methylpyrazol-4-yl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C36H44BrN10O2P/c1-44-14-16-46(17-15-44)25-10-12-47(13-11-25)32-19-33(49-3)30(18-27(32)24-20-40-45(2)23-24)42-36-39-21-28(37)35(43-36)41-31-22-38-29-9-7-6-8-26(29)34(31)50(4,5)48/h6-9,18-23,25H,10-17H2,1-5H3,(H2,39,41,42,43) |
Clave InChI |
LSEIPGIXLLFPNX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3C4=CN(N=C4)C)NC5=NC=C(C(=N5)NC6=C(C7=CC=CC=C7N=C6)P(=O)(C)C)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)




![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)






